Glutathione Reductase Inhibitory Potency: 2,4-DHBA vs. BCNU (Carmustine)
The target compound (2,4-DHBA) achieves complete inhibition of glutathione reductase at 0.001 mM (1 µM) [1]. In contrast, the classical nitrosourea GR inhibitor BCNU (carmustine) exhibits a 50% inhibitory concentration (IC₅₀) of 11 µM in intact tumor cells [2]. Although not measured in an identical assay system, the complete inhibition concentration of 2,4-DHBA is approximately 11-fold lower than the IC₅₀ of BCNU, indicating substantially higher potency. Additionally, the FitzGerald et al. study reported that 2,4-DHBA-mediated inhibition occurred much more rapidly than BCNU-mediated inhibition under comparable conditions requiring NADPH co-factor [3].
| Evidence Dimension | Glutathione reductase inhibitory concentration |
|---|---|
| Target Compound Data | Complete GR inhibition at 0.001 mM (1 µM) |
| Comparator Or Baseline | BCNU IC₅₀ = 11 µM in intact murine tumor cells |
| Quantified Difference | Complete inhibition at ~11-fold lower concentration than BCNU IC₅₀ |
| Conditions | Target: purified enzyme (enzyme-information.de data); Comparator: intact tumor cell GR assay (J Exp Med 1981) |
Why This Matters
Higher potency enables more efficient glutathione reductase inhibition at lower compound concentrations, reducing potential off-target effects in cellular models of oxidative stress.
- [1] Enzyme Information System. Ligand: 2,4-dihydroxybenzylamine. Specific inhibitor, complete inhibition at 0.001 mM. Available at: https://enzyme-information.de/ligand.php?brenda_ligand_id=174684 View Source
- [2] Nathan CF, et al. Tumor cell anti-oxidant defenses. Inhibition of the glutathione redox cycle enhances macrophage-mediated cytolysis. J Exp Med. 1981;153(4):766-782. doi:10.1084/jem.153.4.766 View Source
- [3] FitzGerald GB, et al. 2,4-Dihydroxybenzylamine: a specific inhibitor of glutathione reductase. Biochem Pharmacol. 1991;41(2):185-190. doi:10.1016/0006-2952(91)90475-K View Source
